Defactinib hydrochloride, also known as PF-04554878 or VS-6063, is a potent inhibitor of focal adhesion kinase, a protein that plays a critical role in cellular signaling related to cancer progression. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in treating various cancers characterized by aberrant focal adhesion kinase activity.
Defactinib hydrochloride is classified as a small molecule protein kinase inhibitor. It specifically targets focal adhesion kinase and related pathways that are often dysregulated in cancer cells. The compound is synthesized through complex chemical processes involving multiple steps to ensure the purity and efficacy necessary for clinical applications .
The synthesis of defactinib hydrochloride involves several key steps:
The detailed retrosynthetic analysis indicates that various synthetic routes can be explored for optimizing yield and efficiency, utilizing advanced chemical databases for reaction predictions.
Defactinib hydrochloride has a complex molecular structure, represented by the following characteristics:
These structural details reveal the presence of multiple functional groups, including amines, sulfonyl groups, and halogens, which contribute to its biological activity .
Defactinib hydrochloride is involved in several chemical reactions:
These reactions are crucial for modifying the compound’s properties or synthesizing derivatives with enhanced activity.
Defactinib hydrochloride primarily functions as an inhibitor of focal adhesion kinase. Its mechanism of action includes:
Defactinib hydrochloride exhibits distinct physical and chemical properties:
These properties are vital for determining appropriate formulation strategies for therapeutic use.
Defactinib hydrochloride has significant potential in scientific research and clinical applications:
Defactinib hydrochloride (VS-6063) is an orally bioavailable small-molecule inhibitor targeting focal adhesion kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene. FAK serves as a master regulator of oncogenic signaling cascades initiated by integrin engagement with the extracellular matrix. Defactinib binds reversibly to the FAK kinase domain, competitively inhibiting ATP binding and suppressing catalytic activity. This inhibition disrupts FAK’s scaffolding function, preventing its recruitment of downstream adaptor proteins like SRC and GRB7.
Defactinib hydrochloride specifically targets the ATP-binding pocket of FAK’s catalytic domain through precise molecular interactions. The compound’s benzamide moiety forms hydrogen bonds with Cys502 and Glu506 residues in the hinge region, while its trifluoromethyl pyrimidine group stabilizes hydrophobic interactions with Ala452 and Val484. This binding induces a conformational shift that impedes catalytic loop mobility, reducing kinase activity by >90% at nanomolar concentrations (IC₅₀ = 0.6 nM). Structural analyses confirm defactinib’s selectivity for FAK over other kinases (>100-fold selectivity versus PYK2), attributable to steric complementarity with FAK’s unique Gly563 residue [6] [7].
Table 1: FAK Inhibition Dynamics of Defactinib Hydrochloride
Parameter | Value | Experimental Context |
---|---|---|
FAK Phosphorylation IC₅₀ | 0.6 nM | In vitro kinase assay |
pTyr397 Inhibition (1 µM) | >90% | Ovarian cancer cell lines |
Time to Max Inhibition | 3 hours | HeyA8 xenograft models |
Selectivity Ratio (FAK:PYK2) | >100:1 | Kinase profiling panel |
The initial autophosphorylation event at Tyr397 creates a docking site for SRC homology 2 (SH2) domains. Defactinib allosterically suppresses this critical trans-autophosphorylation by stabilizing FAK in a closed, inactive conformation. Molecular dynamics simulations reveal that defactinib binding increases the solvent accessibility of Tyr397 by 40%, enhancing phosphatase susceptibility. In taxane-resistant ovarian cancer models, defactinib (1 µM) reduces pTyr397 levels by >85% within 3 hours, with partial recovery observed by 48 hours. This transient suppression disrupts the formation of the FAK-SRC amplification complex, attenuating downstream proliferative signals [6] [8].
FAK inhibition propagates through the PI3K/AKT/mTOR axis via two mechanisms: (1) direct disruption of FAK-PI3K p85 subunit binding, and (2) suppression of Y-box binding protein-1 (YB-1) nuclear translocation. Reverse-phase protein array (RPPA) analysis of esophageal squamous cell carcinoma (ESCC) lines showed 36.6% reduction in pAKT(Thr308) and 28.4% decrease in pS6K(Thr389) following defactinib treatment (10 µM, 24h). The compound also dose-dependently inhibited GSK-3α/β phosphorylation (Ser21/9) by >60%, inducing metabolic stress and reducing oncoprotein translation. In pancreatic ductal adenocarcinoma models, this dual inhibition synergized with MEK inhibitors to overcome stromal chemoresistance [2] [6].
Table 2: Downstream Signaling Effects of Defactinib (10 µM, 24h)
Downstream Target | Change | Functional Consequence |
---|---|---|
pAKT (Thr308) | ↓ 36.6% | Reduced cell survival signals |
pYB-1 (Ser102) | ↓ 42.8% | Impaired nuclear translocation |
GSK-3α/β (Ser21/9) | ↓ 61.3% | Metabolic stress induction |
p70S6K (Thr389) | ↓ 28.4% | Inhibited protein translation |
Defactinib remodels the tumor stroma by targeting FAK in cancer-associated fibroblasts (CAFs) and myeloid cells. In pancreatic cancer models, defactinib reduced CAF activation markers (α-SMA, FAP) by >50% and decreased collagen deposition by 40%, enhancing chemotherapeutic penetration. The drug also inhibited macrophage polarization toward the M2 phenotype, reducing arginase-1 (ARG1) and interleukin-10 (IL-10) secretion by 65%. This stromal normalization was accompanied by a 3.5-fold increase in cytotoxic T-cell infiltration, converting immunologically "cold" tumors to "hot" microenvironments. Transcriptomic analysis of treated uveal melanoma biopsies revealed downregulation of extracellular matrix (ECM) genes (COL1A1, FN1) and immunosuppressive cytokines (TGF-β, VEGF), establishing FAK as a master regulator of the desmoplastic niche [2] [4] [5].
Emerging evidence indicates FAK inhibition potentiates immune checkpoint blockade. Defactinib upregulated tumor PD-L1 expression by 70% in KRAS-mutant NSCLC models through STAT1-mediated transcriptional activation, creating a compensatory adaptive resistance mechanism. However, combined treatment with anti-PD-1 antibodies synergistically enhanced CD8⁺ T-cell effector function, increasing granzyme B production by 80% and reducing tumor burden by 92% versus monotherapy. The drug also decreased regulatory T-cell (Treg) infiltration by inhibiting FAK-dependent TGF-β signaling, shifting the CD8⁺/Treg ratio from 0.8 to 3.2. In ongoing Phase I/II trials for metastatic uveal melanoma (NCT04789668), defactinib combined with the RAF/MEK inhibitor VS-6766 induced partial responses in 33% of PD-1-refractory patients, demonstrating clinical validation of this cross-talk [4] [5].
Table 3: Immunomodulatory Effects of Defactinib in Tumor Models
Immune Parameter | Change | Experimental Model |
---|---|---|
M2 macrophage polarization | ↓ 65% | Pancreatic ductal adenocarcinoma |
CD8⁺ T-cell infiltration | ↑ 3.5-fold | KRAS-mutant NSCLC |
Tumor PD-L1 expression | ↑ 70% | Ovarian cancer PDX |
Granzyme B production | ↑ 80% | Anti-PD-1 combination therapy |
Table 4: Defactinib Hydrochloride Compound Synonyms
Synonym | Source |
---|---|
VS-6063 | Verastem Oncology |
PF-04554878 | Pfizer |
Defactinib HCl | DrugBank |
FAKZYNJA™ (co-pack with avutometinib) | FDA Approved Label |
N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | Chemical Databases |
1073160-26-5 (CAS) | Chemsrc |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7